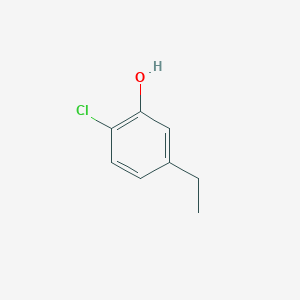

2-Chloro-5-ethylphenol

Übersicht

Beschreibung

2-Chloro-5-ethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-5-ethylphenol can be synthesized through the chlorination of 5-ethylphenol. One common method involves the reaction of 5-ethylphenol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient chlorination .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-ethylphenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-ethylphenol.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 5-ethylphenol.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

Substitution: 5-Ethylphenol.

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: 5-Ethylphenol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2C5EP serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it useful in creating diverse chemical entities for research and development.

Research indicates that 2C5EP exhibits notable antimicrobial properties. The compound's mechanism of action may involve disrupting cell membranes or inhibiting essential enzymes in microorganisms. Studies have shown its potential therapeutic effects, particularly against bacterial and fungal pathogens.

Biodegradation Studies

Recent studies have highlighted the ability of certain bacteria, such as Cupriavidus sp. strain CNP-8, to degrade 2C5EP as a sole carbon and nitrogen source. The degradation process involves several enzymatic reactions, primarily catalyzed by nitroreductases and dioxygenases .

Table: Biodegradation Kinetics

| Concentration (mM) | Maximum Biodegradation Rate (μM/h) | Observations |

|---|---|---|

| 0.3 | 21.2 ± 2.3 | Complete degradation in 36 hours |

| 0.4 | - | Complete degradation in 42 hours |

| 0.5 | - | Complete degradation in 54 hours |

| 0.6 | - | Complete degradation in 90 hours |

| >0.7 | Negligible | Toxic inhibitory effects observed |

This table illustrates the relationship between concentration and biodegradation efficiency, emphasizing toxic effects observed at concentrations exceeding 0.7 mM.

Material Science

The hydrophobic character introduced by the ethyl group makes 2C5EP relevant in materials science research, particularly in studies related to self-assembly processes and supramolecular chemistry. Its ability to form hydrogen bonds with proteins and enzymes also suggests potential applications in biochemistry.

Industrial Applications

In industry, 2C5EP is utilized in:

- Production of Specialty Chemicals : It serves as a precursor for synthesizing other chlorinated phenols.

- Pharmaceutical Development : The compound is explored for its potential use in developing new antimicrobial agents due to its biological activity.

Case Study: Strain CNP-8

A controlled study utilizing strain CNP-8 demonstrated its ability to effectively degrade 2C5EP under varying growth media conditions. The addition of glucose as a co-substrate significantly enhanced the degradation rate compared to other carbon sources .

Findings :

- Glucose increased cell growth and substrate utilization.

- A lag phase of approximately 12 hours was observed before significant degradation occurred.

This case study underscores the importance of nutrient availability in enhancing the biodegradation process of chlorinated compounds like 2C5EP.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-ethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

2-Chlorophenol: Lacks the ethyl group, making it less hydrophobic.

4-Chloro-2-ethylphenol: Chlorine atom is at a different position, affecting its reactivity.

5-Chloro-2-ethylphenol: Similar structure but with different substitution pattern.

Uniqueness: 2-Chloro-5-ethylphenol is unique due to the specific positioning of the chlorine and ethyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies .

Biologische Aktivität

2-Chloro-5-ethylphenol (2C5EP) is a chlorinated aromatic compound that has garnered attention due to its biological activity, particularly in microbial degradation and potential toxicity. This article reviews the biological activity of 2C5EP, focusing on its degradation pathways, toxicity profiles, and relevant case studies.

- Chemical Formula : C8H9ClO

- Molecular Weight : 158.61 g/mol

- CAS Number : 153812-97-6

Microbial Degradation

Recent studies have highlighted the ability of certain bacteria to degrade 2C5EP. For instance, strain CNP-8 has been identified as capable of utilizing 2C5EP as a sole carbon and nitrogen source. The degradation process involves several enzymatic reactions, primarily catalyzed by nitroreductases and dioxygenases.

Mechanism of Degradation

- Initial Reduction : The first step involves the reduction of 2C5EP to form 2-chloro-5-hydroxylaminophenol.

- Ring Cleavage : Following this, enzymes like MnpC are responsible for ring-cleavage reactions that further degrade the compound.

- Kinetics of Degradation : The degradation kinetics can be modeled using the modified Gompertz model, which showed that strain CNP-8 could completely degrade 0.3 mM of 2C5EP in approximately 36 hours under optimal conditions .

Toxicity Profiles

The toxicity of 2C5EP has been a subject of investigation due to its potential environmental impact. Studies indicate that at higher concentrations, 2C5EP exhibits toxic effects on microbial growth, leading to inhibited degradation rates.

Toxicity Data Table

| Concentration (mM) | Maximum Biodegradation Rate (μM/h) | Observations |

|---|---|---|

| 0.3 | 21.2 ± 2.3 | Complete degradation in 36 hours |

| 0.4 | - | Complete degradation in 42 hours |

| 0.5 | - | Complete degradation in 54 hours |

| 0.6 | - | Complete degradation in 90 hours |

| >0.7 | Negligible | Toxic inhibitory effects observed |

This table illustrates the relationship between concentration and biodegradation efficiency, emphasizing the toxic effects observed at concentrations exceeding 0.7 mM .

Case Study: Strain CNP-8

In a controlled study, strain CNP-8 was utilized to assess the biodegradation capabilities of 2C5EP in various growth media with different carbon sources. The results indicated that the addition of glucose significantly enhanced the degradation rate compared to other carbon sources like succinate or lactate.

Findings :

- Glucose as a co-substrate increased cell growth and substrate utilization.

- The lag phase before significant degradation was approximately 12 hours, after which rapid growth was observed.

This study underscores the importance of nutrient availability in enhancing the biodegradation process of chlorinated compounds like 2C5EP .

Eigenschaften

IUPAC Name |

2-chloro-5-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBKXCVJBMYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600029 | |

| Record name | 2-Chloro-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153812-97-6 | |

| Record name | 2-Chloro-5-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.